molecular formula C7H3LiN2O2 B2412296 Lithium;4-cyanopyridine-2-carboxylate CAS No. 1400678-88-7

Lithium;4-cyanopyridine-2-carboxylate

Cat. No. B2412296
CAS RN: 1400678-88-7
M. Wt: 154.05
InChI Key: YROZUNJAQNHXGG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Lithium;4-cyanopyridine-2-carboxylate” is a chemical compound with the CAS Number: 1400678-88-7 . It is available in powder form .


Molecular Structure Analysis

The molecular weight of “Lithium;4-cyanopyridine-2-carboxylate” is 154.05 . The InChI code is 1S/C7H4N2O2.Li/c8-4-5-1-2-9-6 (3-5)7 (10)11;/h1-3H, (H,10,11);/q;+1/p-1 .


Physical And Chemical Properties Analysis

“Lithium;4-cyanopyridine-2-carboxylate” is a powder that should be stored at room temperature .

Scientific Research Applications

1. Synthesis of Carbonates from Alcohols and CO2 Lithium 4-Cyanopicolinate can be used in the synthesis of carbonates from alcohols and CO2 . This process involves the coupling of different classes of alcohols with carbon dioxide to afford linear and cyclic carbonates . The compound can be used in the synthesis of acyclic carbonates such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and diphenyl carbonate (DPC), which have attracted considerable attention over the past decades .

2. Catalyst in the Synthesis of Acyclic Carbonates The compound can act as a catalyst in the synthesis of acyclic carbonates . The direct reaction between CO2 and methanol to produce DMC and related acyclic carbonates is an attractive process, but it is limited by equilibrium . The development of efficient catalysts, in combination with a dehydrating agent, has become a major focus in the synthesis of acyclic carbonates .

Synthesis of Polycarbonates

Lithium 4-Cyanopicolinate can be used in the synthesis of polycarbonates . For example, diphenyl carbonate (DPC) has found wide application in polycarbonate synthesis .

Synthesis of Copper-Centered Coordination Complex

The compound can be used in the creation of a novel copper-centered coordination complex . The structure of the synthesized complex was clarified using elemental analysis, Fourier transform infrared (FT-IR) spectroscopy, and single-crystal X-ray diffraction technique .

Biochemical Parameters of Model Organism

The effects of the newly synthesized complex on metabolic, antioxidant, and biochemical parameters of Galleria mellonella larvae were investigated . The study showed that the newly synthesized complex could be a potential chemical against pests .

Functionalized Flow Battery

The compound can be used in a flow battery-relevant medium . The study hypothesized that installing a phenyl substituent on the cyanopyridines would improve the cycling stability of 2-CNPy and 4-CNPy and possibly prevent the dimerization .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . It has several hazard statements including H302, H312, H315, H319, H332, H335 indicating various hazards such as harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

The primary target of the lithium ion, a key component of Lithium 4-Cyanopyridine-2-Carboxylate, is the nervous system. Lithium ions can easily displace K+ and Na+ and even Ca+2, occupying their sites in several critical neuronal enzymes and neurotransmitter receptors .

Mode of Action

Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . The precise mechanism of action of Li+ as a mood-stabilizing agent is currently unknown .

Biochemical Pathways

Lithium affects several biochemical pathways. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system directly .

Pharmacokinetics

Lithium salts are known for their mood-stabilizing effects and are used in the treatment of bipolar disorder . More research is needed to understand the ADME properties of this specific compound.

Result of Action

The result of lithium’s action is mood stabilization, making it an effective treatment for bipolar disorder. It counteracts both mania and depression

Action Environment

Environmental factors can influence the action, efficacy, and stability of lithium-based compounds. For instance, the extraction and production of lithium involve large quantities of energy and water, which can have environmental implications . Additionally, the disposal and recycling of lithium batteries, which may contain compounds like Lithium 4-Cyanopyridine-2-Carboxylate, are important considerations for environmental sustainability .

properties

IUPAC Name

lithium;4-cyanopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2.Li/c8-4-5-1-2-9-6(3-5)7(10)11;/h1-3H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROZUNJAQNHXGG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=C(C=C1C#N)C(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3LiN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium;4-cyanopyridine-2-carboxylate

CAS RN

1400678-88-7
Record name lithium 4-cyanopyridine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.